![molecular formula C10H10ClNO B1438470 3-(Furan-2-yl)aniline hydrochloride CAS No. 1172481-22-9](/img/structure/B1438470.png)
3-(Furan-2-yl)aniline hydrochloride
Overview
Description
“3-(Furan-2-yl)aniline hydrochloride” is a chemical compound with the molecular formula C10H10ClNO . It is a derivative of aniline and furan. Aniline is an organic compound with the formula C6H5NH2, and furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of “3-(Furan-2-yl)aniline hydrochloride” consists of a furan ring attached to an aniline group via a carbon atom . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The aniline group consists of a benzene ring attached to an amine group (-NH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Furan-2-yl)aniline hydrochloride” include a molecular weight of 195.65 . Other properties such as solubility, lipophilicity, and bioavailability score are not explicitly mentioned for this compound in the retrieved sources.Scientific Research Applications
Antifungal Applications
Furan derivatives have been found to inhibit the growth of yeast-like fungi such as Candida albicans. “3-(Furan-2-yl)aniline hydrochloride” could potentially be used in antifungal treatments due to its structural similarity to other active furan compounds .
Antibacterial Activity
Furan compounds exhibit a range of therapeutic advantages, including antibacterial properties. The specific compound “3-(Furan-2-yl)aniline hydrochloride” may share these properties and could be investigated for use against bacterial infections .
Anticancer Research
The cytotoxicity effect of furan derivatives against cancer cell lines, such as A549, has been studied using assays like MTT. This suggests a potential application of “3-(Furan-2-yl)aniline hydrochloride” in cancer research and treatment .
Therapeutic Advantages
The broader family of furan compounds has shown diverse therapeutic benefits, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects. Research into “3-(Furan-2-yl)aniline hydrochloride” could explore these various therapeutic applications .
Chemical Synthesis
Furan derivatives are used in chemical synthesis processes. “3-(Furan-2-yl)aniline hydrochloride” may serve as a precursor or intermediate in the synthesis of more complex molecules .
Industrial Applications
While not directly related to “3-(Furan-2-yl)aniline hydrochloride”, furfural and its derivatives are used industrially to obtain furan through various catalytic processes. This compound could potentially be involved in similar industrial applications .
properties
IUPAC Name |
3-(furan-2-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1-7H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKJCDNJJZHUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)aniline hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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